Enhanced Lipophilicity (XLogP3) of 2-Bromo-1,1-dimethylcyclobutane Compared to Chloro and Monomethyl Analogs
The calculated lipophilicity of 2-Bromo-1,1-dimethylcyclobutane (XLogP3 = 2.7) is demonstrably higher than its chloro analog (XLogP3 = 2.6) and the monomethyl 1-bromo-1-methylcyclobutane (XLogP3 = 2.1) [1][2][3]. This quantitative difference indicates that for applications where increased membrane permeability or altered partition coefficients are critical, the target compound provides a distinct advantage over potential substitutes.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-Chloro-1,1-dimethylcyclobutane: 2.6; 1-Bromo-1-methylcyclobutane: 2.1 |
| Quantified Difference | Δ +0.1 vs chloro analog; Δ +0.6 vs monomethyl analog |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This difference matters for scientific selection because a higher XLogP3 value can translate to improved partitioning into organic layers during synthesis or altered biological membrane permeability in early-stage drug discovery assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 130554717, 2-Bromo-1,1-dimethylcyclobutane. Retrieved April 21, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 22613993, 2-Chloro-1,1-dimethylcyclobutane. Retrieved April 21, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 15570337, 1-Bromo-1-methylcyclobutane. Retrieved April 21, 2026. View Source
